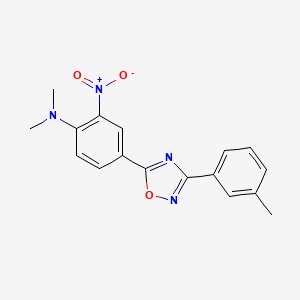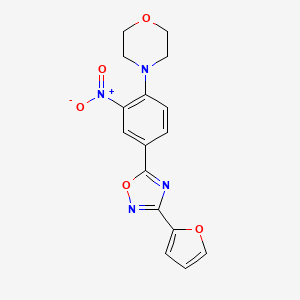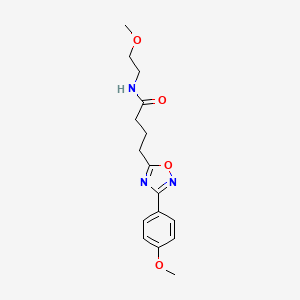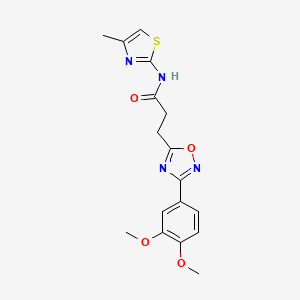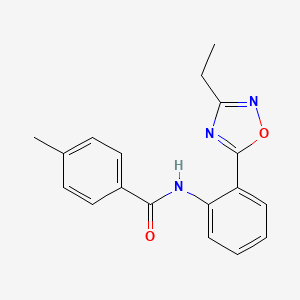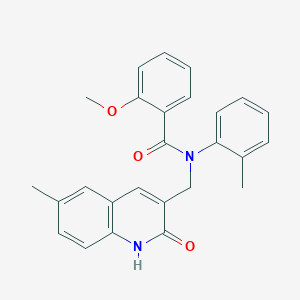
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide is not well-understood, but it is believed to involve the formation of a complex with DNA. This complex may interfere with DNA replication and repair processes, leading to cell death. This compound has also been shown to induce the production of reactive oxygen species, which can activate various signaling pathways in cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in lab experiments include its relatively simple synthesis process, its fluorescent properties, and its wide range of potential applications. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential therapeutic applications.
2. Development of new this compound derivatives with enhanced properties and reduced toxicity.
3. Studies to investigate the potential use of this compound as a diagnostic tool for various diseases.
4. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance their efficacy.
5. Exploration of the potential use of this compound in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound (this compound) is a valuable tool for scientific research, with a wide range of potential applications. While there are some limitations to its use, this compound has the potential to be a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with o-toluidine and benzoyl chloride. The resulting compound is then treated with sodium methoxide to form this compound. The synthesis process is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a tool for studying the role of reactive oxygen species in cellular signaling pathways, and as a potential therapeutic agent for various diseases.
特性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-22-19(14-17)15-20(25(29)27-22)16-28(23-10-6-4-8-18(23)2)26(30)21-9-5-7-11-24(21)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIPMZNXXYINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)


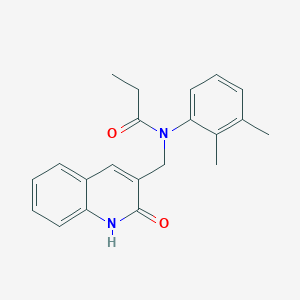
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)

